molecular formula C9H11N3 B7902896 (2-Methylindazol-3-yl)methanamine

(2-Methylindazol-3-yl)methanamine

Cat. No.: B7902896
M. Wt: 161.20 g/mol
InChI Key: LKNALIMAKLEYDE-UHFFFAOYSA-N
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Description

(2-Methylindazol-3-yl)methanamine is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at position 2 and a methanamine (-CH₂NH₂) moiety at position 2. Indazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines and their ability to interact with biological targets such as kinases and neurotransmitter receptors.

Properties

IUPAC Name

(2-methylindazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNALIMAKLEYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylindazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the indazole core. The methanamine group can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Methylindazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indazole derivatives .

Scientific Research Applications

(2-Methylindazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylindazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison

Compound Name Core Heterocycle Substituents Key Features
(2-Methylindazol-3-yl)methanamine Indazole -CH₃ (position 2), -CH₂NH₂ (position 3) Fused benzene-pyrazole ring; potential for enhanced π-π interactions
2-Methylimidazole Imidazole -CH₃ (position 2) Smaller ring; lacks fused aromatic system
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole -CH₂-C₆H₄Cl (position 1), -NH₂ (position 2) Fused benzene-imidazole; chlorophenyl group enhances lipophilicity
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride Imidazole -CH₂-C₆H₄-OCH₃ (position 1), -CH₂NH₂ (position 4) Methoxybenzyl group introduces steric bulk and hydrogen bonding potential

Key Observations :

  • Indazole vs.
  • Substituent Effects : The methyl group at position 2 in the indazole derivative may reduce metabolic degradation compared to unsubstituted analogs .

Physicochemical Properties

Table 2: Solubility and Stability Trends

Compound Type Solubility in Polar Solvents LogP (Estimated) Stability Notes
This compound Moderate (in ethanol/water) ~1.5–2.0 Likely stable under inert conditions
2-Methylimidazole High (due to small size) ~0.5 Hygroscopic; prone to oxidation
Benzimidazole-methanamine derivatives Low (chlorophenyl increases lipophilicity) ~2.5–3.0 Sensitive to UV light
Imidazole-methanamine hydrochloride High (ionic form) ~-1.0 Stable as salt; hygroscopic

Notes:

  • Methanamine derivatives generally exhibit solubility trends influenced by substituents. For example, the hydrochloride salt form of [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine shows high aqueous solubility due to ionic character .
  • Solubility data for methylamine derivatives in polar solvents like ethanol align with trends observed in , where methanamine solubility decreases with larger aromatic substituents .

Key Findings :

  • Agrochemical Potential: Benzimidazole-methanamine derivatives with chlorophenyl groups exhibit phytotoxic effects, suggesting utility as herbicides .
  • Toxicity Gaps : Both 2-Methylimidazole and this compound lack comprehensive toxicological profiles, highlighting a research need .

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